N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline
Description
N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and a dimethylamino group
Properties
IUPAC Name |
N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-20(2)17-5-3-16(4-6-17)15-21-11-13-22(14-12-21)18-7-9-19(10-8-18)23(24)25/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKZCANGKCKQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-nitrophenylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct substitution pattern on the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized products with varying properties .
Scientific Research Applications
N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific sites on enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the piperazine ring provides structural flexibility for binding interactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(piperazin-1-yl)aniline: Similar structure but lacks the nitrophenyl group.
N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Contains a diazenyl linkage instead of a piperazine ring.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Substituted with a boronic ester group instead of a nitrophenyl group.
Uniqueness
N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
